molecular formula C26H44O11S B611440 Tos-PEG7-t-butyl ester CAS No. 406213-75-0

Tos-PEG7-t-butyl ester

Cat. No.: B611440
CAS No.: 406213-75-0
M. Wt: 564.69
InChI Key: HMGVIAOGIVRIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG7-t-butyl ester: is a polyethylene glycol (PEG) derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .

Mechanism of Action

Target of Action

Tos-PEG7-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The primary targets of this compound are biomolecules with terminal amino groups . These biomolecules play a crucial role in various biological processes, including protein synthesis, cell signaling, and metabolic regulation.

Mode of Action

The compound interacts with its targets through a process known as amide coupling reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . This free acid can then undergo conjugation with the terminal amino group of biomolecules . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biomolecules it targets. By undergoing amide coupling reactions with these biomolecules , the compound could potentially alter their function or activity, leading to various downstream effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the deprotection of the t-butyl protected carboxyl group to form free acid occurs under acidic conditions . Therefore, the pH of the environment could potentially impact the compound’s interaction with its targets. Other factors, such as temperature and the presence of other substances, could also influence its action and stability.

Biochemical Analysis

Biochemical Properties

Tos-PEG7-t-Butyl ester plays a significant role in biochemical reactions, particularly in the conjugation of biomolecules. The hydrophilic PEG spacer enhances solubility, making it suitable for various biochemical applications. The t-butyl protected carboxyl group can be deprotected to form a free acid, which can then undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates.

Cellular Effects

This compound influences various cellular processes by enhancing the solubility and stability of conjugated biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of bioactive molecules to specific cellular targets . The hydrophilic nature of the PEG spacer allows for better cellular uptake and distribution, thereby improving the efficacy of the conjugated biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable conjugates with biomolecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free acid, which can then react with terminal amino groups of biomolecules through amide coupling reactions . The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of stable covalent bonds with target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability under standard storage conditions (-20°C) and can be used over extended periods without significant degradation . The compound’s stability ensures consistent performance in biochemical assays and experiments. Long-term studies have shown that this compound maintains its efficacy in facilitating biomolecule conjugation and delivery over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances the solubility and stability of conjugated biomolecules, improving their bioavailability and efficacy . At high doses, there may be potential toxic or adverse effects, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that facilitate the conjugation and delivery of biomolecules. The compound interacts with enzymes and cofactors that mediate the formation of stable conjugates through amide coupling reactions . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently due to its hydrophilic PEG spacer . The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. This efficient transport and distribution enhance the delivery of conjugated biomolecules to target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by its hydrophilic PEG spacer and the nature of its conjugated biomolecules . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials:

    Reaction Conditions: The tosylation of PEG is achieved using tosyl chloride in the presence of a base such as pyridine. .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O11S/c1-23-5-7-24(8-6-23)38(28,29)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-25(27)37-26(2,3)4/h5-8H,9-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGVIAOGIVRIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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